iKIX1
Übersicht
Beschreibung
IKIX1 is an antifungal agent that resensitizes drug-resistant Candida glabrata to azole antifungals in vitro . It blocks the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain .
Synthesis Analysis
The synthesis of iKIX1 involves the exploration of the chemical space around the iKIX1 scaffold using commercial and custom synthesized iKIX1 analogues . The empirical formula of iKIX1 is C10H8Cl2N4OS .Molecular Structure Analysis
The molecular structure of iKIX1 was determined using NMR structure of the C. glabrata Gal11A KIX domain . This provided a detailed understanding of the molecular mechanism of Pdr1 gene activation and multidrug resistance inhibition by iKIX1 .Chemical Reactions Analysis
IKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the resensitization of drug-resistant C. glabrata to azole antifungals .Physical And Chemical Properties Analysis
IKIX1 has a molecular weight of 303.17 g/mol . Its molecular formula is C10H8Cl2N4OS . The exact mass and monoisotopic mass of iKIX1 are 301.9795875 g/mol . It has a topological polar surface area of 109 Ų .Wissenschaftliche Forschungsanwendungen
Antifungal Treatment
iKIX1 has been identified as an antifungal agent that can re-sensitize drug-resistant Candida glabrata to azole antifungals. This is particularly significant as C. glabrata infections resistant to azoles are an increasing problem in clinical settings .
Drug Resistance Reversal
In vitro studies have shown that iKIX1 can inhibit the growth of C. glabrata cells in a concentration-dependent manner when combined with Ketoconazole, an azole antifungal .
Fungal Burden Reduction in Vivo
iKIX1 has demonstrated efficacy in reducing fungal burdens significantly when used in combination with fluconazole in mouse models. This suggests potential for use in combination therapies to treat fungal infections .
Inhibition of Protein-Protein Interactions
iKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1, which is a key factor in multidrug resistance .
Molecular Binding Studies
Binding studies have revealed that iKIX1 has a dissociation constant (Kd) for the CgPdr1 activation domain, indicating its potential as a molecular inhibitor .
Wirkmechanismus
Target of Action
iKIX1 is an antifungal agent that primarily targets the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . These targets play a crucial role in the multidrug resistance pathway in Saccharomyces cerevisiae and the clinically important human pathogen Candida glabrata .
Mode of Action
iKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . The IC50 and Ki values for this interaction are 190.2 μM and 18 μM, respectively . This inhibition prevents the docking of Pdr1 to Gal11A, thereby disrupting the subsequent expression of drug resistance genes .
Biochemical Pathways
The primary biochemical pathway affected by iKIX1 is the multidrug resistance pathway. By inhibiting the interaction between CgGal11A and CgPdr1, iKIX1 disrupts the transcriptional activation pathway that is key to C. glabrata multidrug resistance . This disruption leads to a decrease in the expression of Pdr1-regulated genes, such as those encoding drug efflux pumps .
Pharmacokinetics
It is known that ikix1 can inhibit cell growth in a concentration-dependent manner in the presence of 5 µm ketoconazole (ket) in hepg2 cells
Result of Action
The primary result of iKIX1’s action is the resensitization of drug-resistant C. glabrata to azole antifungals . In azole-resistant C. glabrata strains with gain-of-function PDR1 point mutations, iKIX1 treatment reduces azole-induced transcription of Pdr1 target genes, significantly decreases maximum drug efflux rates, and restores azole sensitivity .
Action Environment
The environment in which iKIX1 acts can significantly influence its efficacy and stability. For instance, in vivo studies have shown that co-treatment with fluconazole and iKIX1 significantly improves survival of moth larvae and reduces disease burdens in mouse models of fungal infection relative to treatment with vehicle or either drug alone . .
Safety and Hazards
IKIX1 is very toxic if swallowed and irritating to skin and eyes . It may cause respiratory irritation . It also poses a possible risk of impaired fertility and harm to unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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